

Doped vs. Non-Doped DMAC-TRZ OLED Performance: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dmac-trz*

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This document provides a detailed comparison of the performance of Organic Light-Emitting Diodes (OLEDs) based on the thermally activated delayed fluorescence (TADF) emitter 9,9-dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (**DMAC-TRZ**) in both doped and non-doped device architectures. It includes a summary of key performance metrics, detailed experimental protocols for device fabrication, and diagrams illustrating the device structure and energy levels.

Introduction

DMAC-TRZ is a prominent TADF material known for its high photoluminescence quantum yield (PLQY) and efficient reverse intersystem crossing (RISC), enabling the harvesting of both singlet and triplet excitons for light emission. This leads to high internal quantum efficiencies in OLEDs. The performance of **DMAC-TRZ**-based OLEDs can be significantly influenced by the architecture of the emissive layer (EML), specifically whether **DMAC-TRZ** is used as a dopant in a host material or as a neat (non-doped) emitting layer. This document outlines the performance differences and provides protocols for the fabrication of both types of devices.

Data Presentation: Performance Comparison

The performance of doped and non-doped **DMAC-TRZ** OLEDs is summarized in the tables below. Doped systems typically exhibit higher efficiencies due to reduced concentration

quenching and better charge balance. However, non-doped devices offer the advantage of simplified device structures.

Performance Metric	Doped DMAC-TRZ	Non-Doped (Neat) DMAC-TRZ
Maximum External Quantum Efficiency (EQE)	Up to 26.5% ^[1]	Up to 20% ^[1]
Photoluminescence Quantum Yield (PLQY) in Film	≥90% (in doped films) ^[2]	83% (in neat films) ^[2]
Maximum Current Efficiency	28.83 cd/A (in a WOLED) ^[3]	67.6 cd/A
Maximum Power Efficiency	20.83 lm/W (in a WOLED) ^[3]	Not widely reported

Note: The specific performance of a device is highly dependent on the device architecture, choice of host and transport materials, and fabrication conditions.

Experimental Protocols

The following are generalized protocols for the fabrication of doped and non-doped **DMAC-TRZ** OLEDs via thermal evaporation and solution processing.

Substrate Preparation (Common for all methods)

- **Cleaning:** Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- **Drying:** Dry the substrates in a vacuum oven.
- **UV-Ozone Treatment:** Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication by Thermal Evaporation

This method is commonly used for achieving high-performance and reproducible devices.

- Chamber Preparation: Place the cleaned ITO substrates in a high-vacuum thermal evaporation chamber (base pressure $< 10^{-6}$ Torr).
- Layer Deposition: Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The deposition rates should be carefully controlled.
 - Hole Injection Layer (HIL): Deposit a suitable HIL material (e.g., HAT-CN, MoO₃) to a thickness of 5-10 nm.
 - Hole Transport Layer (HTL): Deposit a suitable HTL material (e.g., TAPC, α -NPD) to a thickness of 30-50 nm.
 - Emissive Layer (EML):
 - Doped Device: Co-evaporate the host material (e.g., CBP, mCP) and **DMAC-TRZ**. The doping concentration of **DMAC-TRZ** is typically in the range of 1-20 wt%. The deposition rates are adjusted to achieve the desired doping ratio. A typical EML thickness is 20-30 nm.
 - Non-Doped Device: Evaporate a neat layer of **DMAC-TRZ** to a thickness of 20-30 nm.
 - Electron Transport Layer (ETL): Deposit a suitable ETL material (e.g., TPBi, B3PYMPM) to a thickness of 30-50 nm.
 - Electron Injection Layer (EIL): Deposit a thin layer (1-2 nm) of a low work function material like LiF or Liq.
 - Cathode: Deposit a metal cathode (e.g., Al, Ag) to a thickness of 100 nm.
- Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Device Fabrication by Solution Processing

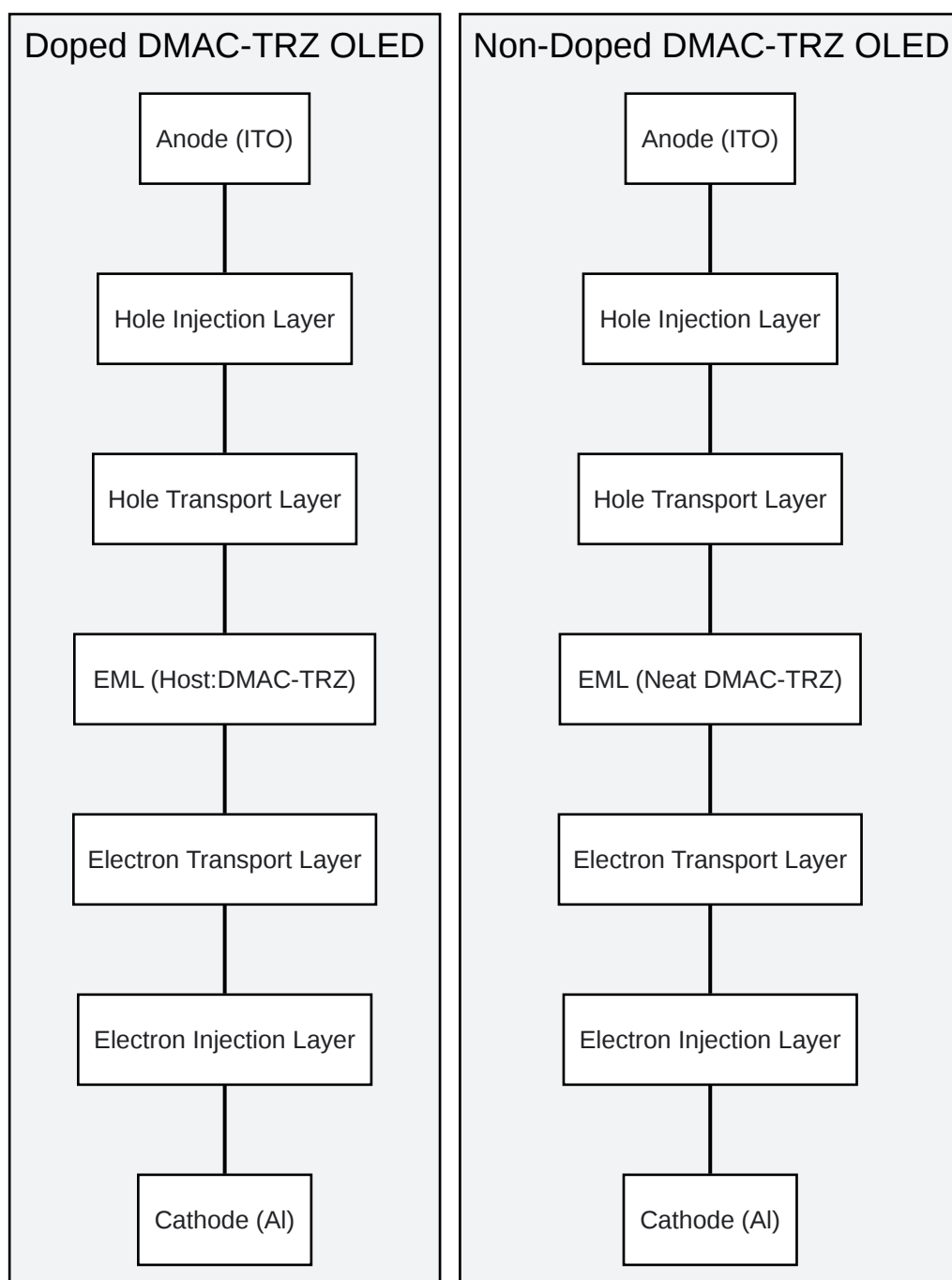
Solution processing offers a lower-cost and scalable fabrication alternative.

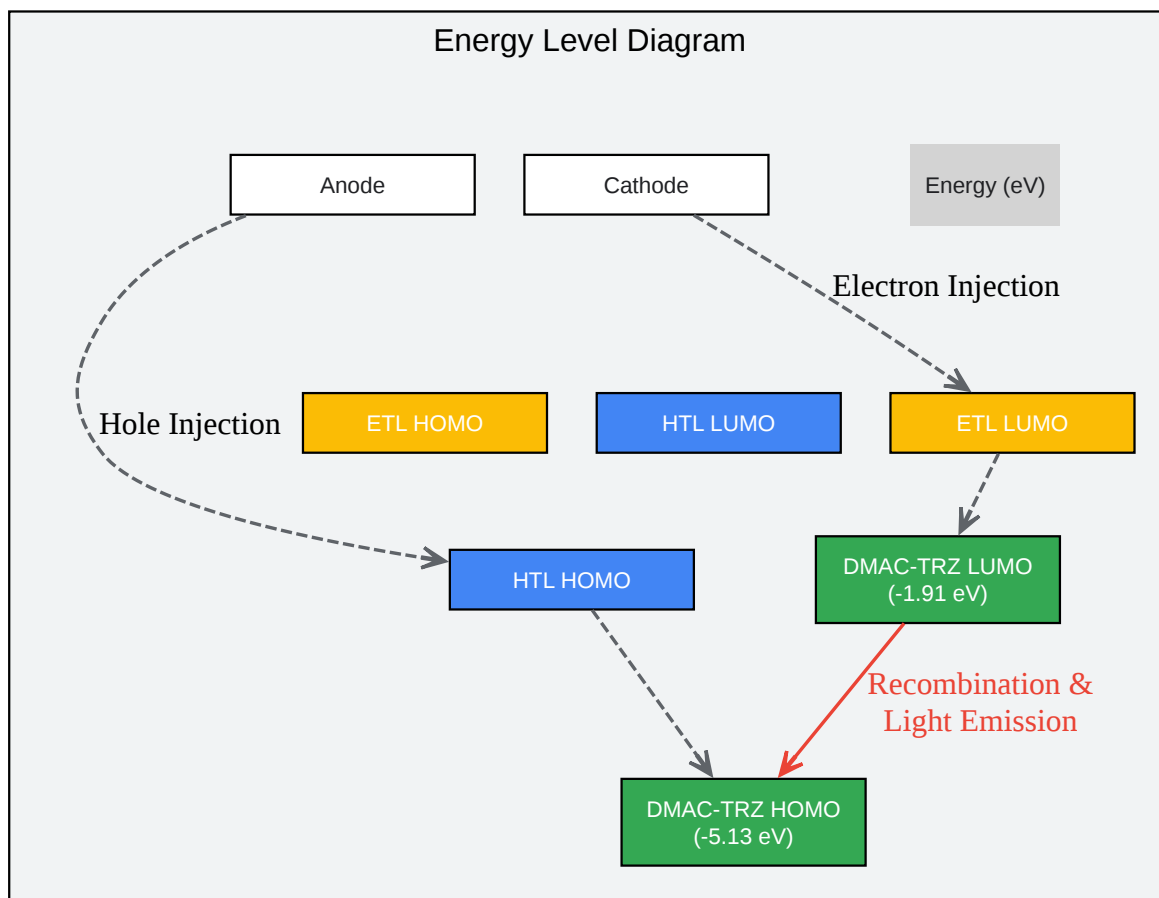
- Hole Injection Layer: Spin-coat a layer of PEDOT:PSS onto the pre-cleaned ITO substrate and anneal on a hotplate.

- Emissive Layer:
 - Doped Device: Prepare a solution of the host material and **DMAC-TRZ** in a suitable organic solvent (e.g., chlorobenzene, toluene). The weight ratio of the host to **DMAC-TRZ** will determine the doping concentration. Spin-coat the solution onto the HIL and anneal to remove the solvent.
 - Non-Doped Device: Prepare a solution of **DMAC-TRZ** in a suitable solvent. Spin-coat the solution and anneal.
- Electron Transport and Injection Layers: The subsequent electron transport and injection layers, as well as the cathode, are typically deposited via thermal evaporation as described in the previous section to ensure good device performance.
- Encapsulation: Encapsulate the devices as described for the thermally evaporated devices.

Mandatory Visualizations

The following diagrams illustrate the fundamental structure and energy levels of **DMAC-TRZ** based OLEDs.





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